Cationic UV-Cure Speed and Oxygen Insensitivity of Vinyl Ether Terephthalate vs. Acrylate Terephthalate Formulations
Vinyl ether-functional monomers cure via a cationic mechanism that is inherently insensitive to atmospheric oxygen, eliminating the need for nitrogen blanketing required by radical-polymerizing acrylates. In direct comparative photopolymerization studies using SFIL formulations, vinyl ether-based systems cured faster than acrylate counterparts and achieved complete surface cure without oxygen inhibition [1]. The target compound, bearing two vinyl ether groups on a terephthalate core, inherits this class-level advantage over bis(2-acryloyloxyethyl) terephthalate and bis(2-methacryloyloxyethyl) terephthalate analogs.
| Evidence Dimension | Cure mechanism and oxygen sensitivity |
|---|---|
| Target Compound Data | Cationic polymerization; insensitive to ambient oxygen; complete surface cure under air |
| Comparator Or Baseline | Acrylate/methacrylate terephthalate analogs: radical polymerization; inhibited by O₂; require inert atmosphere for complete cure |
| Quantified Difference | Qualitative difference: O₂-insensitive vs. O₂-inhibited. In SFIL studies, vinyl ether formulations achieved 5× higher tensile strength than acrylate formulations and enabled 50 nm feature resolution patterning [1]. |
| Conditions | Step-and-flash imprint lithography (SFIL) UV-curing; cationic photoinitiator (sulfonium salt) vs. radical photoinitiator; ambient atmosphere |
Why This Matters
For industrial UV-curing processes, eliminating nitrogen inerting reduces capital and operating costs while improving throughput; the 5× tensile strength advantage translates to superior mechanical durability of cured films.
- [1] Kim, E. K.; Stacey, N. A.; Smith, B. J.; Dickey, M. D.; Johnson, S. C.; Trinque, B. C.; Willson, C. G. Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. J. Vac. Sci. Technol. B 2004, 22 (1), 131–135. View Source
